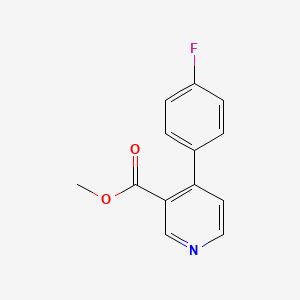

Methyl 4-(4-fluorophenyl)nicotinate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10FNO2 |

|---|---|

Molecular Weight |

231.22 g/mol |

IUPAC Name |

methyl 4-(4-fluorophenyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C13H10FNO2/c1-17-13(16)12-8-15-7-6-11(12)9-2-4-10(14)5-3-9/h2-8H,1H3 |

InChI Key |

ISODYGZNWHNLGX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Methyl 4 4 Fluorophenyl Nicotinate

Established Synthetic Pathways to Substituted Nicotinates

The creation of substituted nicotinates, which are esters of nicotinic acid, is a cornerstone of heterocyclic chemistry. These compounds serve as crucial intermediates in the development of pharmaceuticals and agrochemicals. nih.gov General methods for their synthesis often involve the construction of the pyridine (B92270) ring followed by modification of the substituent groups, or the direct introduction of substituents onto a pre-existing pyridine ring.

One of the most fundamental approaches is the Hantzsch pyridine synthesis , a multi-component reaction that combines an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org This reaction initially forms a dihydropyridine, which is then oxidized to the aromatic pyridine ring. wikipedia.org While versatile, the classical Hantzsch synthesis has drawbacks such as potentially harsh reaction conditions and long reaction times. wikipedia.org

Other notable methods include the Guareschi-Thorpe and Bohlmann-Rahtz reactions, which also construct the pyridine ring through condensation reactions. acsgcipr.org The Guareschi-Thorpe reaction typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound, while the Bohlmann-Rahtz synthesis offers a pathway to substituted pyridines from enamines and α,β-unsaturated ketones. These established pathways provide a foundational framework for accessing a wide array of substituted nicotinates.

Targeted Synthetic Approaches for Methyl 4-(4-fluorophenyl)nicotinate

The synthesis of the specifically substituted this compound requires more tailored strategies to introduce the 4-fluorophenyl group at the 4-position of the pyridine ring and to ensure the presence of the methyl ester at the 3-position.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl compounds. libretexts.orgnih.gov This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org For the synthesis of this compound, this would typically involve the coupling of a 4-halonicotinate ester with 4-fluorophenylboronic acid.

The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The choice of palladium catalyst, ligands, base, and solvent is crucial for achieving high yields and suppressing side reactions. youtube.comnih.gov For instance, using bulky, electron-rich phosphine (B1218219) ligands can improve the reactivity with less reactive aryl chlorides. libretexts.org

A significant challenge in using this method for pharmaceutical applications is the potential for impurities derived from the phosphorus ligands to be incorporated into the final product. nih.gov Research has focused on developing methods to suppress the formation of these phenylated impurities. nih.gov

Multi-Component Reactions (MCRs) for Pyridine Ring Construction

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. bohrium.com These reactions are atom-economical and can rapidly generate molecular diversity. bohrium.com The Hantzsch pyridine synthesis is a classic example of an MCR. wikipedia.orgtaylorfrancis.com

Modern variations of MCRs offer greener and more efficient routes to substituted pyridines. For example, a one-pot, four-component reaction involving an aldehyde, an active methylene (B1212753) compound (like ethyl cyanoacetate), an acetophenone (B1666503) derivative, and ammonium acetate can be used to construct highly substituted pyridine rings. nih.gov Microwave-assisted MCRs have been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov These approaches can be adapted to synthesize precursors that can be further functionalized to yield this compound.

Esterification and Post-Cyclization Functionalization

Another common strategy involves the initial synthesis of a functionalized nicotinic acid, followed by esterification to form the methyl ester. Nicotinic acid and its derivatives can be esterified by reacting them with the corresponding alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. chemicalbook.comgoogle.com For instance, methyl nicotinate (B505614) can be synthesized by refluxing nicotinic acid in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. chemicalbook.comscholarsresearchlibrary.com

Alternatively, a pre-formed 4-(4-fluorophenyl)nicotinic acid could be synthesized through a suitable ring-forming reaction or by functionalizing a 4-halonicotinic acid via a Suzuki-Miyaura coupling, followed by esterification. The synthesis of 2-substituted 4-halonicotinic acid esters has been reported to involve a four-step process starting from 2-chloronicotinic acid esters, which includes a Suzuki coupling, ester hydrolysis, directed metalation/bromination, and re-esterification. acs.org

Transesterification is another viable method, where an existing ester of nicotinic acid, such as ethyl nicotinate, is reacted with methanol in the presence of a catalyst to produce methyl nicotinate. google.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyridine derivatives is a growing area of research, aiming to reduce the environmental impact of chemical processes. nih.govresearchgate.net This involves the use of environmentally benign solvents, catalysts, and reaction conditions. nih.gov

MCRs are inherently green due to their high atom economy and reduction in the number of synthetic steps and purification processes. bohrium.com The use of microwave irradiation and ultrasonic irradiation can also contribute to greener syntheses by reducing energy consumption and reaction times. wikipedia.orgnih.gov

Iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed as a green method for synthesizing substituted pyridines, avoiding the need for more toxic or expensive catalysts. rsc.org

Solvent Selection and Alternative Reaction Media

A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. biosynce.com Water has been successfully used as a reaction solvent for the Hantzsch pyridine synthesis, often in combination with a catalyst and sometimes under ultrasonic irradiation to improve yields. wikipedia.org

Ionic liquids are another class of green solvents that are gaining attention. They are non-volatile, have high thermal stability, and can often be recycled. wikipedia.org Their use as catalysts and reaction media in pyridine synthesis can lead to cleaner reactions and easier product isolation. wikipedia.org

The use of biphasic systems, where the catalyst and product reside in different phases, allows for easy separation and recycling of the catalyst, further aligning with green chemistry principles. biosynce.com

Catalyst Development for Enhanced Efficiency and Selectivity

The synthesis of this compound, a biaryl compound, heavily relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov The development of highly efficient and selective catalysts is paramount to optimizing the synthesis of this and related molecules, ensuring high yields and purity while minimizing reaction times and by-product formation. Research in this area focuses on the fine-tuning of the palladium catalyst system, which includes the palladium precursor, the supporting ligands, and the base.

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org Catalyst development aims to optimize each of these steps for substrates like those involved in the synthesis of this compound.

Palladium Precursors and Ligand Evolution:

Early catalyst systems for Suzuki-Miyaura couplings often utilized simple palladium salts like Pd(OAc)₂ or complexes such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. nih.gov While effective, these first-generation catalysts often required harsh reaction conditions and had limited substrate scope.

The evolution of catalyst systems has been marked by the development of sophisticated phosphine ligands. These ligands are crucial as they modulate the electronic and steric properties of the palladium center, thereby influencing the catalyst's stability, activity, and selectivity. For the synthesis of complex molecules, sterically hindered and electron-rich phosphine ligands have proven to be particularly effective. Bidentate phosphine ligands, for instance, can enhance catalytic activity and provide greater stability to the palladium complex. wikipedia.org

Impact of Bases and Solvents:

The choice of base is also critical for the efficiency of the Suzuki-Miyaura coupling. The base activates the organoboron species, facilitating the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides. The selection of the optimal base often depends on the specific substrates and the catalyst system being employed.

Similarly, the solvent system plays a significant role in solubilizing the reactants and catalyst, as well as influencing the reaction rate and selectivity. A variety of solvents, including toluene, dioxane, and dimethylformamide (DMF), are commonly used in Suzuki-Miyaura couplings.

Catalyst Performance in Related Syntheses:

The following table illustrates the performance of different palladium catalyst systems in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds, which are structurally related to this compound. The data highlights the impact of the choice of catalyst, ligand, and substrate on the reaction yield and time.

| Aryl Halide | Boronic Acid Derivative | Catalyst System | Base | Solvent | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Iodotoluene | Phenylboronic acid | TbPo-Pd(II) | K₂CO₃ | Ethanol/Water | 98.6 | 1.5 | researchgate.net |

| 4-Bromoacetophenone | Phenylboronic acid | TbPo-Pd(II) | K₂CO₃ | Ethanol/Water | 96.5 | 7.5 | researchgate.net |

| Methyl 4-iodobenzoate | Phenylboronic acid | TbPo-Pd(II) | K₂CO₃ | Ethanol/Water | 94.6 | 1.0 | researchgate.net |

| 1-Chloro-4-fluorobenzene | Enantioenriched potassium β-trifluoroboratoamide | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/Water | 89 | 12 | nih.gov |

| 3-Chloropyridine | Enantioenriched potassium β-trifluoroboratoamide | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/Water | 52 | 12 | nih.gov |

The continuous development of more robust and versatile palladium catalysts and ligands is crucial for the efficient and selective synthesis of complex pharmaceutical intermediates like this compound. These advancements not only improve the economic viability of the synthetic routes but also contribute to more sustainable chemical manufacturing processes.

Chemical Reactivity and Derivatization Strategies of Methyl 4 4 Fluorophenyl Nicotinate

Transformations at the Ester Functionality

The methyl ester group at the 3-position of the pyridine (B92270) ring is a primary site for chemical derivatization, allowing for the introduction of a wide variety of functional groups through common ester transformations.

Hydrolysis and Transesterification Reactions

Hydrolysis: The methyl ester can be readily hydrolyzed to its corresponding carboxylic acid, 4-(4-fluorophenyl)nicotinic acid, under either acidic or basic conditions. Basic hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide followed by acidic workup, is common. Acid-catalyzed hydrolysis, using a strong acid such as sulfuric acid in an aqueous medium, can also achieve this transformation. chemicalbook.com The resulting carboxylic acid is a key intermediate for further modifications, such as amidation reactions.

Transesterification: This process involves the exchange of the methyl group of the ester for a different alkyl or aryl group from an alcohol. google.comgoogleapis.com The reaction is typically catalyzed by either an acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a base (e.g., sodium methoxide, sodium ethoxide). google.comgoogleapis.com For instance, reacting methyl 4-(4-fluorophenyl)nicotinate with a bulky alcohol like menthol (B31143) in the presence of a base catalyst would yield the corresponding menthyl ester. googleapis.com The efficiency of transesterification can be enhanced by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct, often by distillation under a partial vacuum, to drive the equilibrium toward the product. google.com

Reduction and Amidation Reactions

Reduction: The ester group can be reduced to a primary alcohol, yielding [4-(4-fluorophenyl)pyridin-3-yl]methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. masterorganicchemistry.comyoutube.comyoutube.com The reaction is usually performed in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). harvard.edu

Amidation: The ester can be converted directly to an amide by reacting it with an amine (ammonolysis) or, more commonly, by a two-step process. In the two-step approach, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with a primary or secondary amine using a peptide coupling agent. Common coupling agents include HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) and DCC (Dicyclohexylcarbodiimide), often in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). acs.org This method is highly versatile and allows for the synthesis of a wide array of amide derivatives. acs.org

Electrophilic and Nucleophilic Substitution on the Pyridine and Fluorophenyl Rings

Electrophilic Aromatic Substitution (EAS): The pyridine ring in this compound is electronically analogous to nitrobenzene, making it highly deactivated towards electrophilic attack. youtube.com This deactivation is due to the electron-withdrawing nature of the nitrogen atom and the ester group. youtube.comrsc.org Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or halogenation), the pyridine nitrogen is protonated, which further deactivates the ring. rsc.orgrsc.org If a reaction were forced under harsh conditions, substitution would be expected to occur at the C-5 position, which is meta to the deactivating nitrogen and ester group. The fluorophenyl ring is also deactivated towards EAS due to the inductive effect of the fluorine atom and the deactivating pull of the attached pyridyl ring system.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org For SNAr to occur, a good leaving group (like a halide) must be present at a position activated by the ring nitrogen. In this compound, there are no inherent leaving groups. However, if a derivative, such as methyl 2-chloro-4-(4-fluorophenyl)nicotinate, were used, a nucleophile could displace the chloride. Attack is strongly favored at the C-2 and C-6 positions (ortho and para to the nitrogen) because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. libretexts.org The fluorophenyl ring is generally not reactive towards SNAr unless activated by strong electron-withdrawing groups, though displacement of the fluorine atom itself is possible under very forcing conditions.

Diversification via Side-Chain Modifications and Further Cross-Coupling Reactions

The bi-aryl scaffold of this compound is often assembled via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. libretexts.orgorganic-chemistry.org This typically involves reacting a pyridine derivative, like methyl 4-chloronicotinate, with a phenylboronic acid, such as 4-fluorophenylboronic acid, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.orgnih.gov

Further diversification can be achieved by introducing reactive handles onto the rings. For example, if a bromo or iodo substituent were introduced at the C-6 position of the pyridine ring, it could serve as a handle for subsequent Suzuki, Stille, or other cross-coupling reactions. This would allow for the attachment of a wide range of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space around the core structure. nih.gov Similarly, converting the fluorine on the phenyl ring to a boronic ester or triflate would enable cross-coupling reactions at that site. For instance, a boronic ester precursor can be used in nucleophilic aromatic fluorination to introduce radioisotopes like ¹⁸F for PET imaging applications. acs.org

Regio- and Stereoselective Chemical Transformations

Regioselectivity: The inherent electronic properties of the molecule dictate high regioselectivity in many of its reactions. chemistrysteps.com As discussed, electrophilic substitution is directed to the C-5 position, while nucleophilic substitution (on an appropriately substituted derivative) is directed to the C-2 and C-6 positions. chemistrysteps.comrsc.org This predictable reactivity allows for controlled functionalization of specific positions on the pyridine ring.

Stereoselectivity: this compound is an achiral molecule. Stereoselectivity becomes a consideration only when a reaction introduces a chiral center. For example, if the ester were converted to a prochiral ketone via a side-chain modification, its subsequent reduction could be performed using a chiral reducing agent (e.g., a CBS catalyst) to produce a single enantiomer of the corresponding alcohol. Similarly, if a chiral auxiliary were attached to the molecule, it could direct the stereochemical outcome of subsequent reactions, a common strategy in asymmetric synthesis. While the molecule itself is flat, transformations that create stereocenters, such as additions to a double bond introduced on a side chain, would require control to yield specific stereoisomers. youtube.com

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis: Molecular Conformation and Supramolecular Assembly

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. rigaku.com This analysis provides precise information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. For compounds like methyl 4-(4-fluorophenyl)nicotinate, the dihedral angle between the nicotinic acid ring and the fluorophenyl ring is a critical conformational parameter.

In the solid state, molecules of this compound are likely to arrange themselves in a specific, repeating pattern, forming a supramolecular assembly. This assembly is governed by various intermolecular interactions, such as hydrogen bonds, C–H···O interactions, C–H···π interactions, and π–π stacking interactions. For instance, the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors, while various C-H bonds can act as donors. The aromatic rings can participate in π–π stacking and C–H···π interactions. The study of these interactions is crucial for understanding the crystal packing and the physical properties of the solid material. nih.gov

The supramolecular architecture can adopt various dimensionalities, from one-dimensional chains to two-dimensional sheets or complex three-dimensional frameworks. nih.gov The specific arrangement is influenced by the interplay of the different intermolecular forces, which can be further studied and visualized using crystallographic software.

Table 1: Representative Crystallographic Data for a Related Structure

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 12.567(5) |

| c (Å) | 15.876(6) |

| α (°) | 90 |

| β (°) | 109.12(3) |

| γ (°) | 90 |

| Volume (ų) | 1908.1(13) |

| Z | 4 |

Note: This data is for a representative organic molecule and illustrates the type of information obtained from a single-crystal X-ray diffraction study. Actual data for this compound would require experimental determination.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, complex molecules often exhibit overlapping signals that are difficult to assign unequivocally. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve these ambiguities.

COSY: Establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps to identify spin systems within the molecule.

HSQC: Correlates directly bonded ¹H and ¹³C nuclei, providing a map of which proton is attached to which carbon.

HMBC: Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.

For this compound, 2D NMR would be instrumental in assigning the signals of the aromatic protons and carbons on both the nicotinic and fluorophenyl rings, as well as confirming the connectivity of the methyl ester group. The coupling between the fluorine atom and adjacent carbon and proton atoms would also be observable in the ¹³C and ¹H NMR spectra, respectively, providing further structural confirmation. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | ~3.9 | ~52.5 |

| C=O | - | ~166.0 |

| Pyridine-H2 | ~8.9 | ~152.0 |

| Pyridine-H5 | ~7.5 | ~123.0 |

| Pyridine-H6 | ~8.7 | ~150.0 |

| Fluorophenyl-H2', H6' | ~7.5 | ~130.0 (d, J=8 Hz) |

| Fluorophenyl-H3', H5' | ~7.2 | ~116.0 (d, J=21 Hz) |

Note: These are approximate values and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet, and 'J' is the coupling constant.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. nih.govmit.edu Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural information. ssNMR is particularly useful for characterizing polymorphic forms of a compound, which are different crystal structures of the same molecule. mdpi.com

Polymorphs can exhibit different physical properties, such as solubility, melting point, and stability. For a pharmaceutical intermediate, controlling the polymorphic form is critical. ssNMR can distinguish between polymorphs by detecting differences in the chemical shifts and relaxation times of the nuclei in the different crystal lattices. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly used to obtain high-resolution spectra of solid samples.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes.

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the molecule is measured, leading to the excitation of vibrational modes. Characteristic absorption bands correspond to specific functional groups. For this compound, key vibrational bands would include the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (around 1400-1600 cm⁻¹), and C-O stretching of the ester (around 1100-1300 cm⁻¹). The C-F stretching vibration would also be present. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=O stretch is also observable in the Raman spectrum. nih.gov

Together, FT-IR and Raman provide a comprehensive vibrational fingerprint of the molecule, which is useful for identification and quality control.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (ester) | Stretching | 1720 - 1740 |

| C=C, C=N (aromatic) | Stretching | 1400 - 1600 |

| C-O (ester) | Stretching | 1100 - 1300 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. nih.gov This is a crucial step in confirming the identity of a synthesized compound.

In addition to determining the molecular weight, mass spectrometry can be used to study the fragmentation of the molecule upon ionization. By analyzing the masses of the fragment ions, it is possible to deduce the fragmentation pathway, which provides valuable information about the molecular structure. nih.gov For this compound (molecular weight 231.22 g/mol ), common fragmentation patterns could involve the loss of the methoxy (B1213986) group (-OCH₃), the entire ester group (-COOCH₃), or cleavage at the bond connecting the two aromatic rings. bldpharm.comchemscene.com The fragmentation pattern serves as a molecular fingerprint that can be used for structural confirmation.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₃H₁₁FNO₂⁺ | 232.0768 |

| [M+Na]⁺ | C₁₃H₁₀FNNaO₂⁺ | 254.0588 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if chiral derivatives are synthesized)

This compound itself is not chiral. However, if chiral derivatives are synthesized from this precursor, for example, by introducing a chiral center in a side chain, chiroptical spectroscopy becomes an essential analytical tool. nih.gov

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemistry of the molecule, including its absolute configuration and enantiomeric purity. This is of paramount importance in pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations: Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, providing a balance between accuracy and computational cost for studying the electronic properties of molecules.

Electronic Structure: A DFT analysis of Methyl 4-(4-fluorophenyl)nicotinate would reveal the arrangement of its electrons and the nature of its chemical bonds. The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, can be optimized to find its most stable conformation. The presence of the electron-withdrawing fluorine atom and the ester group, along with the pyridine (B92270) and benzene (B151609) rings, creates a complex electronic landscape.

Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. The LUMO is the orbital to which an electron is most likely to be accepted, highlighting regions prone to nucleophilic attack. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more readily polarizable and reactive.

Charge Distribution: Understanding the distribution of electron density across the molecule is crucial for predicting its interactions. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. In this compound, it is expected that the electronegative oxygen, nitrogen, and fluorine atoms would carry partial negative charges, while the carbon atoms bonded to them would be electron-deficient and carry partial positive charges. This charge distribution governs the molecule's electrostatic potential and its ability to form non-covalent interactions.

A comprehensive search of scientific literature did not yield specific published DFT studies detailing the HOMO-LUMO energies or a full charge distribution analysis for this compound.

Table 1: Predicted Electronic Properties from DFT (Illustrative)

| Property | Predicted Value/Information |

|---|---|

| HOMO Energy | Data not available in published literature |

| LUMO Energy | Data not available in published literature |

| HOMO-LUMO Gap | Data not available in published literature |

| Mulliken Atomic Charges | Data not available in published literature |

| Dipole Moment | Data not available in published literature |

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is an indispensable tool for mapping out the potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction pathways, the identification of intermediate structures, and the characterization of transition states.

For a molecule like this compound, such modeling could be applied to understand its synthesis, for instance, in the final esterification step or the Suzuki coupling reaction often used to form the biaryl linkage. By calculating the energies of reactants, intermediates, transition states, and products, a reaction's feasibility (thermodynamics) and rate (kinetics) can be predicted. The transition state, being the highest energy point along the reaction coordinate, is of particular interest as its structure and energy determine the activation barrier of the reaction.

Despite the utility of this method, specific quantum chemical modeling studies on the reaction mechanisms involving this compound have not been found in the reviewed scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time, offering a dynamic picture of molecular behavior. This method is particularly useful for conformational analysis and studying intermolecular interactions.

Intermolecular Interactions: In a condensed phase (liquid or solid), molecules interact with their neighbors. MD simulations can model these interactions, such as π-π stacking between the aromatic rings or dipole-dipole interactions arising from the polar C-F and ester groups. Understanding these interactions is key to predicting physical properties like melting point, boiling point, and solubility.

A detailed search of the literature did not uncover any specific molecular dynamics simulation studies focused on this compound.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior (excluding biological)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules (descriptors) with their physicochemical properties. These descriptors can be derived from the molecular structure and can be constitutional, topological, or quantum-chemical in nature.

For this compound, a QSPR model could be developed to predict properties such as boiling point, vapor pressure, or solubility in various solvents based on a dataset of similar compounds. Some basic computational descriptors for this molecule are available.

Table 2: Computationally Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 39.19 Ų | chemscene.com |

| LogP (Octanol-Water Partition Coefficient) | 2.6743 | chemscene.com |

| Number of Rotatable Bonds | 2 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

These values provide a preliminary assessment of the molecule's properties. The TPSA suggests moderate polarity, while the LogP value indicates a preference for lipophilic environments. The number of rotatable bonds confirms the molecule's conformational flexibility. chemscene.com However, comprehensive QSPR studies specifically targeting the chemical behavior of this compound are not present in the available literature.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods, particularly DFT, are widely used to predict various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical spectra can be invaluable for interpreting experimental data and confirming molecular structures.

The process involves first optimizing the molecule's geometry and then calculating the vibrational frequencies (for IR), shielding tensors (for NMR), or electronic transition energies (for UV-Vis). The calculated vibrational frequencies are often scaled by a factor to correct for approximations in the theory and anharmonicity, allowing for a more accurate comparison with experimental IR spectra. Similarly, calculated NMR chemical shifts are compared against an internal standard (like tetramethylsilane) to predict the spectrum.

While this is a common practice, a literature search did not find any studies that specifically report a comparison between the computationally predicted spectra of this compound and its experimentally measured spectra. Such a study would be a definitive step in validating the computed structural and electronic properties of the molecule.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Applications of Methyl 4 4 Fluorophenyl Nicotinate As a Key Synthetic Intermediate

Role in the Elaboration of Complex Organic Molecules

The structural framework of Methyl 4-(4-fluorophenyl)nicotinate offers multiple reaction sites for the construction of more intricate molecular architectures. The pyridine (B92270) ring can undergo various transformations, including functionalization at the nitrogen atom or at other positions on the ring. The ester group is readily converted into other functional groups such as amides, carboxylic acids, or alcohols, providing a handle for further synthetic modifications.

Moreover, the C-C bond between the pyridine and the fluorophenyl ring can be the basis for creating biaryl or more extended conjugated systems. The presence of the fluorine atom on the phenyl ring can influence the electronic properties and metabolic stability of the final products, a feature of particular interest in the design of bioactive molecules.

Precursor for the Synthesis of Diverse Heterocyclic Scaffolds

Pyridine derivatives are fundamental components of many biologically active compounds and functional materials. This compound serves as a valuable precursor for the synthesis of a wide array of substituted pyridine and other heterocyclic systems.

Transformations of the ester group can lead to the formation of fused ring systems. For instance, reaction with hydrazines could yield pyrazolopyridines, while condensation reactions with other bifunctional reagents could pave the way for other fused heterocycles. The inherent reactivity of the pyridine ring itself allows for the introduction of various substituents, leading to a diverse library of compounds with potentially novel properties.

Utilization in the Development of Ligands for Coordination Chemistry

Bipyridine and terpyridine-based ligands are cornerstones of coordination chemistry, forming stable complexes with a wide range of metal ions. These complexes are utilized in catalysis, sensing, and as functional materials. This compound can be envisioned as a starting material for the synthesis of novel substituted bipyridine-type ligands.

By strategically coupling two units of this molecule or by reacting it with other pyridine-containing fragments, chemists can design ligands with specific electronic and steric properties. The fluorophenyl substituent can modulate the electron density of the pyridine ring, thereby influencing the coordination properties of the resulting ligand and the catalytic activity or photophysical properties of its metal complexes.

Contribution to the Synthesis of Advanced Materials (e.g., liquid crystals, polymers, dyes)

The rigid, aromatic structure of this compound makes it a candidate for incorporation into advanced materials such as liquid crystals, polymers, and dyes. The elongated shape and polarizability of the molecule are desirable characteristics for the formation of liquid crystalline phases.

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Catalytic Systems for its Synthesis and Functionalization

The synthesis of highly substituted pyridines such as Methyl 4-(4-fluorophenyl)nicotinate often relies on established methods like cross-coupling and condensation reactions. numberanalytics.comacs.org However, future research will likely target the development of more efficient, selective, and sustainable catalytic systems.

Table 1: Potential Catalytic Systems for Future Research

| Catalytic Approach | Potential Advantages | Relevant Research Areas |

|---|---|---|

| Photocatalysis | Mild reaction conditions, high selectivity, novel reaction pathways. | Visible-light mediated cross-coupling, C-H functionalization. |

| Electrocatalysis | Use of electricity as a green reagent, controlled redox reactions. | Electrochemical synthesis from simpler precursors. |

| Heterogeneous Catalysis | Catalyst recyclability, simplified purification, process intensification. | Synthesis using zeolites or MOF-supported metal catalysts. |

| Chiral Catalysis | Access to enantiomerically pure compounds. numberanalytics.com | Asymmetric functionalization of the pyridine (B92270) ring or ester group. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry represents a significant opportunity for the synthesis of this compound. Flow chemistry platforms allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or rapid reactions.

Automated synthesis platforms, integrated with flow reactors, could enable high-throughput screening of reaction conditions and catalysts. This would accelerate the optimization of synthetic routes and facilitate the rapid generation of a library of analogs for structure-activity relationship (SAR) studies in drug discovery and materials science.

Exploration of Unprecedented Reactivity and Novel Chemical Transformations

While the fundamental reactivity of the pyridine core is well-understood—tending towards electrophilic substitution at the 3- and 5-positions and nucleophilic substitution at the 2- and 4-positions—there remains scope for discovering novel transformations. numberanalytics.com Research could focus on leveraging the electronic properties of the 4-fluorophenyl substituent and the methyl ester group to explore unprecedented reactivity.

For instance, investigations into selective C-H functionalization at other positions on the pyridine ring or the phenyl ring, mediated by transition-metal catalysts, could provide direct routes to more complex derivatives, bypassing traditional multi-step synthetic sequences. Another area involves exploring unusual cycloaddition reactions or ring-transformation strategies to convert the pyridine scaffold into other heterocyclic systems. researchgate.net

Advanced Analytical Method Development for In-Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization. The development and application of advanced analytical techniques for real-time, in-situ monitoring of reactions that produce or functionalize this compound are a key future direction.

Techniques such as Process Analytical Technology (PAT), including spectroscopic methods like ReactIR (Fourier-transform infrared spectroscopy) and Raman spectroscopy, can track the concentration of reactants, intermediates, and products as the reaction progresses. Furthermore, advanced mass spectrometry techniques, such as Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS), have proven effective in metabolomics studies of related compounds and could be adapted for detailed mechanistic studies and impurity profiling in synthetic preparations. mdpi.com

Table 2: Advanced Analytical Methods for Reaction Monitoring

| Technique | Information Provided | Application |

|---|---|---|

| ReactIR / Raman | Real-time concentration profiles of key species. | Kinetic analysis, endpoint determination, intermediate detection. |

| UPLC-QTOF-MS/MS | High-resolution separation and mass identification. mdpi.com | Mechanistic investigation, byproduct and impurity profiling. |

| NMR Spectroscopy | Detailed structural information. | In-situ monitoring of structural changes and reaction progress. |

Synergistic Approaches Combining Computational and Experimental Methodologies

The integration of computational chemistry with experimental work offers a powerful synergy for accelerating research. rsc.org Molecular modeling techniques can be employed to predict reaction outcomes, elucidate mechanisms, and guide the design of new experiments. nih.gov

For this compound, computational studies could be used to:

Model Catalyst-Substrate Interactions: Predict the efficacy of novel catalytic systems and understand the origins of selectivity.

Calculate Reactivity Indices: Identify the most probable sites for electrophilic or nucleophilic attack, guiding the exploration of novel functionalization reactions.

Simulate Spectroscopic Properties: Aid in the interpretation of analytical data from in-situ monitoring experiments.

This collaborative approach, where computational predictions are validated by targeted experiments, has been successful in understanding complex chemical phenomena like aromatic stacking interactions and photophysical properties in other heterocyclic systems. rsc.orgrsc.org Applying this dual strategy will undoubtedly lead to a more profound understanding and efficient utilization of this compound.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(4-fluorophenyl)nicotinate, and how can regioselectivity be ensured during esterification?

- Methodological Answer: The synthesis typically involves coupling 4-(4-fluorophenyl)nicotinic acid with methanol via esterification. Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) is recommended for high yields . To ensure regioselectivity, monitor the reaction using thin-layer chromatography (TLC) and confirm the product structure via H/C NMR and LC-MS. For example, the ester carbonyl signal in C NMR should appear at ~170 ppm, and the methyl ester protons in H NMR at ~3.9 ppm (singlet) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Combine spectroscopic and chromatographic techniques:

- HPLC-UV (C18 column, acetonitrile/water gradient) to assess purity (>98% by area normalization) .

- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 262.0874 for CHFNO).

- FT-IR to verify ester C=O stretching (~1720 cm) and aromatic C-F bonds (~1220 cm) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer: Discrepancies in H NMR chemical shifts (e.g., fluorophenyl protons) may arise from solvent effects or impurities. To resolve this:

Q. How does the fluorophenyl substituent influence the compound’s stability under varying pH conditions?

- Methodological Answer: The electron-withdrawing fluorine atom enhances hydrolytic stability compared to non-fluorinated analogs. To study pH-dependent stability:

- Conduct kinetic experiments in buffered solutions (pH 1–12) at 37°C.

- Monitor degradation via HPLC, noting pseudo-first-order rate constants (). For example, hydrolysis at pH < 4 may yield 4-(4-fluorophenyl)nicotinic acid as the primary degradant .

- Compare Arrhenius plots to predict shelf-life under accelerated conditions (40–60°C) .

Q. What computational approaches predict the metabolic pathways of this compound?

- Methodological Answer: Use in silico tools to model cytochrome P450 (CYP) interactions:

- Docking simulations (AutoDock Vina) to identify likely binding sites with CYP3A4/2D6 isoforms.

- Density Functional Theory (DFT) to calculate activation energies for demethylation or fluorophenyl hydroxylation .

- Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) and LC-HRMS metabolite identification .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

- Methodological Answer: Discrepancies may stem from polymorphic forms or residual solvents. To clarify:

- Perform thermogravimetric analysis (TGA) to rule out solvate formation.

- Measure equilibrium solubility (shake-flask method) in solvents like DMSO, ethanol, and chloroform at 25°C.

- Use Hansen solubility parameters to correlate experimental data with predicted solubility spheres .

Experimental Design for Functional Group Reactivity

Q. What strategies optimize the fluorophenyl ring for further functionalization (e.g., Suzuki coupling)?

- Methodological Answer: To modify the fluorophenyl moiety:

- Protect the ester group with a tert-butyl group to prevent side reactions.

- Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids). Use Pd(PPh)/KCO in DMF/HO (3:1) at 80°C for 12 hours.

- Confirm coupling efficiency via F NMR (fluorine environment changes) and HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.